3-Methyl-4-piperidinecarboxylic acid
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Overview
Description
3-Methyl-4-piperidinecarboxylic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.
Mechanism of Action
Target of Action
3-Methyl-4-piperidinecarboxylic acid, also known as 3-methylpiperidine-4-carboxylic Acid, is a derivative of piperidine . Piperidine derivatives have been found to interact with a variety of biological targets such as enzymes or receptors. For instance, a compound similar to this compound, isonipecotic acid, acts as a partial agonist of the GABA A receptor .
Mode of Action
It is known that piperidine derivatives can exhibit a wide range of biological activities . For example, isonipecotic acid, a piperidine derivative, interacts with the GABA A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that these compounds may affect pathways related to cell proliferation and metastasis.
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 3-Methyl-4-piperidinecarboxylic acid, are widely used in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Cellular Effects
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Molecular Mechanism
Piperidine derivatives are known to interact with various biomolecules and exert their effects at the molecular level .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-4-piperidinecarboxylic acid typically involves the hydrogenation of 3-pyridinecarboxylic acid in the presence of a palladium-carbon catalyst. This method is advantageous due to its simplicity, minimal side reactions, and low hydrogenation pressure and temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylate or other oxidized forms.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium-carbon catalyst is commonly used.
Substitution: Reagents such as alkyl halides and strong bases are often employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3-Methyl-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials
Comparison with Similar Compounds
Pipecolic Acid: A carboxylic acid derivative of piperidine, used in the synthesis of various pharmaceuticals.
Nipecotic Acid: Another piperidine derivative with applications in neuroscience research.
4-Piperidinecarboxylic Acid: Similar in structure but with different functional properties
Uniqueness: 3-Methyl-4-piperidinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-methylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-4-8-3-2-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGOHASCUQHBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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